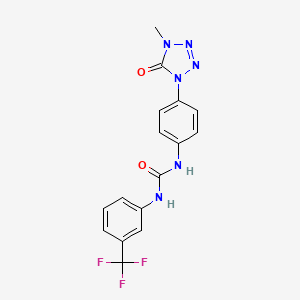

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6O2/c1-24-15(27)25(23-22-24)13-7-5-11(6-8-13)20-14(26)21-12-4-2-3-10(9-12)16(17,18)19/h2-9H,1H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUQBWWLRROWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule notable for its unique structural features, including a tetrazole ring, which is known for diverse biological activities. The biological activity of this compound is of significant interest in pharmaceutical research due to its potential therapeutic applications.

Structural Overview

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure includes:

- A tetrazole ring , which contributes to various biological interactions.

- A trifluoromethyl group , known to enhance biological activity through lipophilicity and electron-withdrawing effects.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the tetrazole moiety may interact with specific enzymes or receptors, modulating their activity. Such interactions could lead to a range of biological effects, including antimicrobial and anti-inflammatory activities.

Biological Activity

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities. The following table summarizes the potential biological activities associated with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |

| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |

The unique combination of functional groups in 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea suggests potential dual activity as both an antimicrobial and anti-inflammatory agent , making it a valuable candidate for further research compared to other similar compounds that may exhibit only one type of biological activity .

Case Studies and Research Findings

Despite limited direct studies on the specific compound , related research on tetrazole derivatives provides insights into its potential applications:

- Antimicrobial Activity : Compounds with tetrazole rings have shown promising results against various bacterial strains. For instance, studies have demonstrated that similar structures can inhibit the growth of Escherichia coli and Bacillus subtilis .

- Anticancer Potential : Research on structurally similar compounds indicates potential cytotoxic effects against cancer cell lines. For example, certain derivatives have exhibited IC50 values comparable to standard anticancer drugs like doxorubicin .

- Enzyme Inhibition : The interaction of tetrazole-containing compounds with enzymes has been documented, suggesting that they may act as enzyme inhibitors or modulators in biochemical pathways .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. Research indicates that similar tetrazole derivatives exhibit cytotoxicity against various cancer cell lines, including hepatocellular carcinoma and lung carcinoma . The mechanism of action typically involves interaction with specific cellular pathways that regulate cell growth and apoptosis.

Enzyme Inhibition

The urea moiety allows the compound to act as an inhibitor for various enzymes. For instance, compounds with similar structures have shown efficacy in inhibiting Factor Xa, a crucial enzyme in the coagulation cascade. This inhibition leads to decreased thrombin generation, which is significant for developing anticoagulant therapies.

Biological Interaction Studies

Interaction studies are essential for determining the binding affinities of this compound with various biological targets. Such studies can elucidate its potential as a drug candidate by assessing its selectivity and potency against specific receptors or enzymes.

Case Study 1: Anti-Cancer Activity

A study on similar tetrazole derivatives demonstrated their effectiveness against multiple cancer cell lines. The synthesized compounds showed significant cytotoxic effects with a selectivity index indicating a favorable safety profile compared to standard treatments like Sorafenib . This suggests that 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea could be explored further in oncology research.

Case Study 2: Mechanistic Insights

Research exploring the mechanisms of action for tetrazole-containing compounds revealed that they can modulate cellular pathways involved in apoptosis and cell cycle regulation. The presence of the methyl and oxo groups in the tetrazole ring enhances these interactions, making such compounds promising candidates for therapeutic development .

Análisis De Reacciones Químicas

Hydrolysis of the Urea Functional Group

The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions, yielding aromatic amines and carbon dioxide. This reaction is critical for understanding metabolic pathways or degradation products.

Key Insight : Hydrolysis rates depend on pH and temperature. The trifluoromethyl group’s electron-withdrawing effect stabilizes the aromatic amine product .

Reactivity of the Tetrazole Ring

The 4-methyl-5-oxo-tetrazole moiety participates in oxidation, reduction, and ring-opening reactions, common to tetrazole derivatives.

Key Insight : The tetrazole’s electron-deficient nature makes it prone to nucleophilic attack under basic conditions .

Electrophilic Substitution on Aromatic Rings

The phenyl rings may undergo substitution, though reactivity is modulated by substituents:

-

Tetrazole-attached phenyl : Activated for electrophilic substitution due to electron-donating effects of the tetrazole’s nitrogen atoms.

-

Trifluoromethylphenyl : Deactivated by the -CF₃ group’s strong electron-withdrawing effect.

| Reaction | Conditions | Position/Outcome | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para/ortho substitution on tetrazole-phenyl ring | |

| Halogenation | Cl₂/FeCl₃ | Limited reactivity on trifluoromethylphenyl ring |

Key Insight : The trifluoromethyl group directs incoming electrophiles to meta positions but requires harsh conditions .

Functionalization via Cross-Coupling Reactions

The aromatic rings may participate in palladium-catalyzed cross-coupling reactions, enabling derivatization for structure-activity studies.

Key Insight : The tetrazole-phenyl ring’s activation facilitates coupling, while the -CF₃ group necessitates optimized catalysts .

Interactions with Biological Targets

Though not a direct chemical reaction, the compound’s structure-activity relationship (SAR) reveals how modifications influence binding:

Q & A

Q. What are the optimized synthetic routes for 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Heterocyclic Core Formation : Cyclization of tetrazole intermediates under reflux with hydrazine derivatives (e.g., hydrazine hydrate in glacial acetic acid, monitored via TLC) .

- Urea Linkage : Reaction of aryl isocyanates with substituted amines in inert solvents (e.g., dichloromethane/toluene) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Key Variables : Reaction time (4–8 hours), solvent polarity (ethanol vs. DCM), and stoichiometric ratios (e.g., NaBH₄ for reduction steps ).

- Yield Optimization : Recrystallization from ethanol/water mixtures improves purity (e.g., 72–81% yields reported) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm for trifluoromethylphenyl groups) and urea NH signals (δ 9–10 ppm) .

- 19F NMR : Validates trifluoromethyl group integrity (δ -60 to -65 ppm) .

- IR Spectroscopy : Detects urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .

- HRMS : Ensures molecular ion consistency (e.g., m/z 700.79 for analogs ).

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria) .

- Antitumor Screening : MTT assays using cancer cell lines (e.g., IC₅₀ calculations) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, leveraging urea’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Use non-linear regression to compare IC₅₀/MIC values across studies, accounting for assay variability (e.g., cell line heterogeneity ).

- SAR Analysis : Systematically vary substituents (e.g., trifluoromethyl vs. chloro groups) to isolate pharmacophoric elements .

- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Q. What computational methods are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., tetrazole’s role in coordinating metal ions ).

- DFT Calculations : Analyze electron density maps to assess urea’s hydrogen-bond donor/acceptor potential .

- MD Simulations : Simulate ligand-protein stability over 100+ ns to evaluate trifluoromethyl group’s hydrophobic effects .

Q. How can researchers address challenges in synthesizing analogs with enhanced solubility or bioavailability?

- Methodological Answer :

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance dissolution rates .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., tetrazole ring oxidation) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.